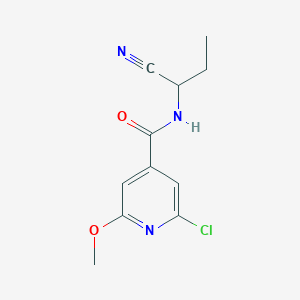

2-Chloro-N-(1-cyanopropyl)-6-methoxypyridine-4-carboxamide

CAS No.: 143103-74-6

Cat. No.: VC16828981

Molecular Formula: C11H12ClN3O2

Molecular Weight: 253.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 143103-74-6 |

|---|---|

| Molecular Formula | C11H12ClN3O2 |

| Molecular Weight | 253.68 g/mol |

| IUPAC Name | 2-chloro-N-(1-cyanopropyl)-6-methoxypyridine-4-carboxamide |

| Standard InChI | InChI=1S/C11H12ClN3O2/c1-3-8(6-13)14-11(16)7-4-9(12)15-10(5-7)17-2/h4-5,8H,3H2,1-2H3,(H,14,16) |

| Standard InChI Key | PLWIIUIMPPZLCL-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C#N)NC(=O)C1=CC(=NC(=C1)Cl)OC |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Connectivity

The compound’s IUPAC name, 2-chloro-N-(1-cyanopropyl)-6-methoxypyridine-4-carboxamide, precisely defines its structure:

-

A pyridine ring substituted with chlorine (position 2), methoxy (position 6), and a carboxamide group (position 4).

-

The carboxamide side chain includes a 1-cyanopropyl group, introducing both nitrile and alkyl functionalities.

Table 1 summarizes its key identifiers:

| Property | Value |

|---|---|

| CAS No. | 143103-74-6 |

| Molecular Formula | C₁₁H₁₂ClN₃O₂ |

| Molecular Weight | 253.68 g/mol |

| IUPAC Name | 2-chloro-N-(1-cyanopropyl)-6-methoxypyridine-4-carboxamide |

| SMILES | CCC(C#N)NC(=O)C1=CC(=NC(=C1)Cl)OC |

| InChI Key | PLWIIUIMPPZLCL-UHFFFAOYSA-N |

The canonical SMILES string confirms the connectivity: the pyridine ring is functionalized with chlorine (Cl), methoxy (OCH₃), and the carboxamide group linked to a cyanopropyl chain.

Synthesis and Preparation

Retrosynthetic Analysis

The molecule can be dissected into three components:

-

Pyridine core: 2-chloro-6-methoxypyridine-4-carboxylic acid.

-

Side chain: 1-cyanopropylamine.

-

Coupling reagent: Likely a carbodiimide (e.g., EDC, DCC) for amide bond formation.

Challenges in Synthesis

-

Nitrile stability: The cyanopropyl group may hydrolyze under acidic or basic conditions, necessitating pH-controlled environments.

-

Regioselectivity: Ensuring substitution at the 4-position of the pyridine ring requires directing groups or protective strategies.

Physicochemical Properties

Solubility and Partitioning

The compound’s log P (octanol-water partition coefficient) is estimated at ~1.5–2.0, suggesting moderate lipophilicity. This property aligns with its potential as a bioactive molecule capable of traversing lipid membranes. Aqueous solubility is likely low (<1 mg/mL), requiring solubilizing agents (e.g., DMSO) for in vitro assays.

Stability Profile

-

Thermal stability: Pyridine derivatives generally withstand temperatures up to 150°C, but the nitrile group may decompose at higher temperatures.

-

Photostability: The chloro and methoxy substituents could increase susceptibility to UV-induced degradation, warranting storage in amber glass.

Research Gaps and Future Directions

Unresolved Questions

-

Synthetic optimization: Yields and purity data for the proposed route are absent, necessitating DoE (Design of Experiments) studies.

-

Biological screening: No in vitro or in vivo data are available to validate hypothesized applications.

Recommended Studies

-

SAR investigations: Modifying the cyanopropyl chain to explore potency-toxicity relationships.

-

Crystallography: Determining the crystal structure to guide computational docking studies.

-

Metabolic stability: Assessing cytochrome P450 interactions to predict pharmacokinetic profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume